4-(Trifluoromethyl)cyclohexane-1-thiol

Vue d'ensemble

Description

Molecular Structure Analysis

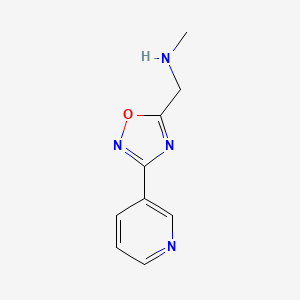

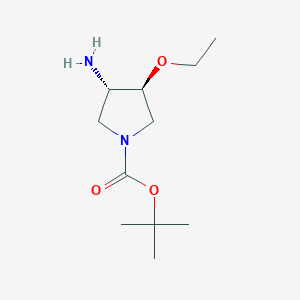

The molecular structure of “4-(Trifluoromethyl)cyclohexane-1-thiol” consists of a cyclohexane ring with a trifluoromethyl group (-CF3) and a thiol group (-SH) attached.Physical And Chemical Properties Analysis

“this compound” is a flammable liquid and vapor. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Its density is 1.221 at 25 °C .Applications De Recherche Scientifique

Optical and Electrical Properties in Gold Nanoparticle Films :

- Films composed of gold nanoparticles linked by organic dithiol derivatives, including those with cyclohexane rings, exhibit unique optical and electrical properties. These properties vary based on the core of the linker molecule and its substituents. The films show thermally activated charge transport and distinct plasmon absorption bands (Wessels et al., 2004).

Excess Molar Enthalpies in Mixtures :

- The study of excess molar enthalpies in mixtures, such as 1-butanethiol with cyclohexane, offers insights into their industrial relevance in chemical processes. These mixtures exhibit unique enthalpy characteristics, indicative of their chemical interactions and applications (Allred et al., 1995).

Proton Transfer in Solution at Room Temperature :

- Cyclohexane derivatives, such as 2-(4-(diethylamino)phenyl)-3-mercapto-4H-chromen-4-one, show excited-state intramolecular proton transfer in room-temperature solutions. This discovery opens new possibilities in the study of non-canonical sulfur intramolecular hydrogen bonds (Wang et al., 2021).

Reversible Conjugation Chemistries in Nanotechnologies and Bioconjugation :

- Heterobifunctional cross-linkers with thiol-containing molecules like cyclohexane are significant in developing reversible covalent conjugation chemistries, crucial in nanotechnologies, bioconjugation methods, imaging, and drug delivery systems (Christie et al., 2010).

C-H Bond Functionalization :

- Allylic triflones, including those with cyclohexane, are used for C-H bond functionalization. These reactions benefit from the presence of electron-withdrawing groups, highlighting their potential in organic synthesis (Xiang et al., 1998).

Photopolymerization Kinetics :

- The study of photopolymerization kinetics of thiols, including cyclohexane derivatives, with alkenes, provides valuable information for the development of advanced materials and industrial applications (Wutticharoenwong & Soucek, 2008).

Safety and Hazards

This compound is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, not breathing dust, mist, vapors, or spray, using spark-proof tools and explosion-proof equipment, and storing in a dry place with the container tightly closed .

Analyse Biochimique

Biochemical Properties

4-(Trifluoromethyl)cyclohexane-1-thiol plays a significant role in biochemical reactions, particularly in radical trifluoromethylation processes. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can participate in reactions catalyzed by photoredox catalysts, such as ruthenium (II) polypyridine complexes and iridium (III) cyclometalated derivatives . These interactions often involve single-electron transfer processes, leading to the formation of radical intermediates.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the formation of radical intermediates via photoredox catalysis. These radicals can then participate in further chemical reactions, leading to the modification of biomolecules . The compound can also act as an inhibitor or activator of specific enzymes, depending on the context of the reaction.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity under specific conditions, but may degrade over time when exposed to light or other environmental factors . Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic stability and selective binding to target proteins. At higher doses, toxic or adverse effects may be observed, including potential disruption of cellular processes and enzyme inhibition . Threshold effects and dose-response relationships are important considerations in these studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes . For example, it may enhance the stability of certain metabolites or alter the rate of metabolic reactions, leading to changes in overall metabolic profiles.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s lipophilicity allows it to readily cross cell membranes and accumulate in specific cellular compartments . Additionally, binding to transport proteins can facilitate its distribution to target tissues, affecting its localization and activity.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific organelles or compartments within the cell, where it can exert its biochemical effects

Propriétés

IUPAC Name |

4-(trifluoromethyl)cyclohexane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3S/c8-7(9,10)5-1-3-6(11)4-2-5/h5-6,11H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXYQNZSTSFQLAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(F)(F)F)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(6-Chloro-2-pyrazinyl)carbonyl]morpholine](/img/structure/B1417836.png)

![2-{4-[(r)-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol](/img/structure/B1417840.png)

![1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one](/img/structure/B1417841.png)

![4-(4-Fluoro-2-formylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1417844.png)

![Methane;propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]phosphoryl]amino]propanoate](/img/structure/B1417846.png)

![[1-(2-Methoxyethyl)piperidin-4-yl]methanol](/img/structure/B1417850.png)